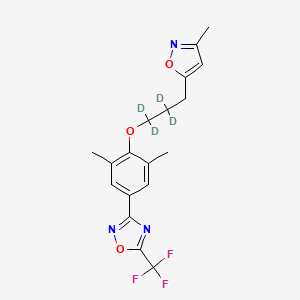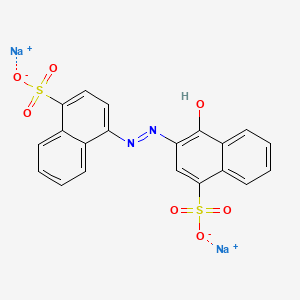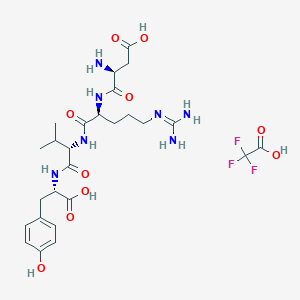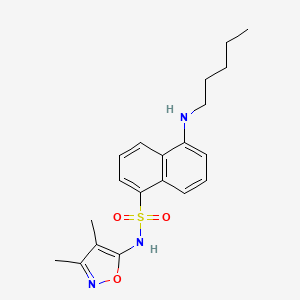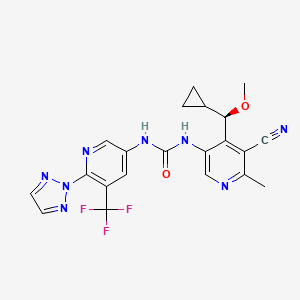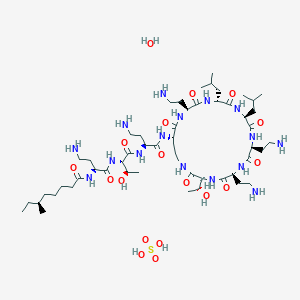
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 is a deuterated derivative of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in the compound, which can be useful in various scientific applications
准备方法
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials, such as deuterated benzene and deuterated pyridine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve a series of steps, including nucleophilic substitution and cyclization reactions, to form the desired pyridone ring structure.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.
科学研究应用
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 has several scientific research applications, including:
Chemistry: In chemistry, it is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions, as the deuterium atoms can influence reaction kinetics.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: In the chemical industry, it can be used in the synthesis of other deuterated compounds, which are valuable in various applications, including drug development and materials science.
作用机制
The mechanism of action of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This can influence the compound’s binding affinity and activity at target sites, such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d5 can be compared with other similar compounds, such as:
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone: The non-deuterated version of the compound, which may have different kinetic properties due to the absence of deuterium.
1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone-d3: A partially deuterated version with fewer deuterium atoms, which may exhibit intermediate properties between the fully deuterated and non-deuterated forms.
Other Pyridone Derivatives: Compounds with similar pyridone structures but different substituents, which can have varying chemical and biological properties.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in scientific research and pharmaceutical development.
属性
分子式 |
C16H12N2O |
|---|---|
分子量 |
253.31 g/mol |
IUPAC 名称 |
1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-10-9-13(15-8-4-5-11-17-15)12-18(16)14-6-2-1-3-7-14/h1-12H/i1D,2D,3D,6D,7D |
InChI 键 |
JHBMGQOABUXDND-FSTBWYLISA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C3=CC=CC=N3)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



